![molecular formula C27H14ClF6N5O4 B11516534 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11516534.png)
5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including a chlorophenyl group, a nitrophenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The nitro group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-phenyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
Uniqueness
The unique combination of functional groups in 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts distinct chemical properties that differentiate it from similar compounds. Its trifluoromethyl groups enhance its stability and lipophilicity, while the nitro and chlorophenyl groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C27H14ClF6N5O4 |
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Molecular Weight |
621.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H14ClF6N5O4/c28-16-6-4-14(5-7-16)21-12-23(27(32,33)34)38-24(36-21)13-22(37-38)25(40)35-17-9-18(39(41)42)11-20(10-17)43-19-3-1-2-15(8-19)26(29,30)31/h1-13H,(H,35,40) |
InChI Key |
LFBPLLNEBNRHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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